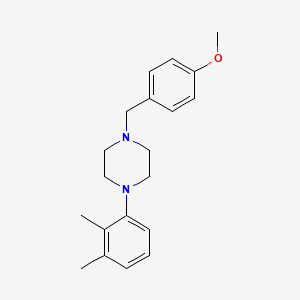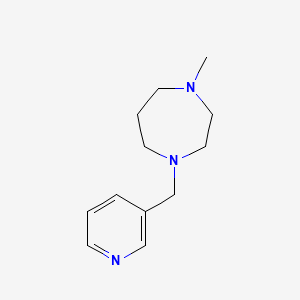
1-(2,3-dimethylphenyl)-4-(4-methoxybenzyl)piperazine
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(4-methoxybenzyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. It is also known to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are implicated in various psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. The compound is also known to inhibit the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to increase the release of dopamine and acetylcholine in the prefrontal cortex, leading to improved cognitive function. It is also known to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is implicated in stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(4-methoxybenzyl)piperazine is its ability to modulate multiple neurotransmitter systems, making it a promising candidate for drug development. However, the compound has a relatively low affinity for its target receptors, which may limit its therapeutic potential. Additionally, the synthesis process of the compound is complex and yields are relatively low, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(4-methoxybenzyl)piperazine. One possible direction is to investigate the compound's potential as a treatment for psychiatric disorders such as schizophrenia and depression. Another direction is to develop more potent derivatives of the compound with improved receptor affinity and selectivity. Finally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. The compound exhibits a wide range of biological activities and has been extensively studied for its effects on neurotransmitter systems. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-5-4-6-20(17(16)2)22-13-11-21(12-14-22)15-18-7-9-19(23-3)10-8-18/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSSMAGAIAZNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3'-fluoro-5-methyl-2-biphenylyl)oxy]acetamide](/img/structure/B3835010.png)

![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)
![butyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3835040.png)

![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-ethoxyphenol](/img/structure/B3835055.png)





![1-[2-(trifluoromethyl)benzyl]azepane](/img/structure/B3835103.png)